2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate
Overview
Description
2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a chromen-2-one core with a phenyl group at the 4-position and a 3-chlorobenzoate ester at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate can be achieved through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction conditions are as follows :
Reactants: 7-hydroxy-2H-chromen-2-one and 3-chlorobenzoyl chloride.
Solvent: Dichloromethane.
Base: Triethylamine.
Temperature: 20°C.
Reaction Time: 1 hour.
The product is obtained in high yield and can be purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit enzymes like carbonic anhydrase and monoamine oxidase.
Biological Studies: The compound is used in studies related to its antibacterial, antifungal, and antiviral properties.
Material Science: It serves as a building block for the synthesis of fluorescent chemosensors used in molecular recognition and bioimaging.
Mechanism of Action
The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase and monoamine oxidase, leading to anticancer and neuroprotective effects.
Reactive Oxygen Species Regulation: It regulates reactive oxygen species, contributing to its antioxidant properties.
Microtubule Polymerization Inhibition: The compound inhibits microtubule polymerization, affecting cell division and exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar structure but with a 4-chlorobenzoate ester.
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate: Contains a diethylcarbamate group instead of a chlorobenzoate ester.
2-oxo-4-phenyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside: Contains a glucopyranoside group.
Uniqueness
2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate is unique due to its specific ester group, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and regulate reactive oxygen species makes it a valuable compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
(2-oxo-4-phenylchromen-7-yl) 3-chlorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClO4/c23-16-8-4-7-15(11-16)22(25)26-17-9-10-18-19(14-5-2-1-3-6-14)13-21(24)27-20(18)12-17/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNKXMICPDXFOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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